5-methoxy-3-phenyl-1H-indole
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Overview
Description
5-methoxy-3-phenyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-methoxy-3-phenyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the treatment of 5-methoxyindole with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
5-methoxy-3-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Major products formed from these reactions include substituted indoles, which can have various functional groups attached to the indole ring, enhancing their biological activity and chemical properties.
Scientific Research Applications
5-methoxy-3-phenyl-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-3-phenyl-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, some indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
5-methoxy-3-phenyl-1H-indole can be compared with other similar compounds, such as:
5-methoxyindole: A simpler indole derivative with similar chemical properties but different biological activities.
3-phenylindole: Another indole derivative with a phenyl group at the 3-position, which may have different reactivity and biological effects.
5-fluoro-3-phenyl-1H-indole: A fluorinated derivative with enhanced biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
56366-26-8 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-methoxy-3-phenyl-1H-indole |
InChI |
InChI=1S/C15H13NO/c1-17-12-7-8-15-13(9-12)14(10-16-15)11-5-3-2-4-6-11/h2-10,16H,1H3 |
InChI Key |
HECFLCMJQQSTOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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